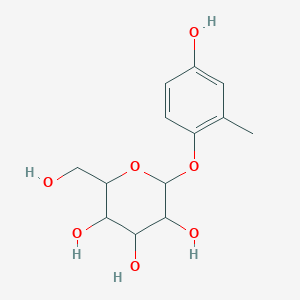

2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol

Beschreibung

2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol is a complex organic compound that features multiple hydroxyl groups and an oxane ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKEYHCIIMZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Hydroxymethyl)-6-(4-Hydroxy-2-methylphenoxy)oxan-3,4,5-triol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz könnte Folgendes umfassen:

Ausgangsmaterialien: Auswahl geeigneter Phenol- und Oxanderivate.

Reaktionsschritte:

Reaktionsbedingungen: Diese Reaktionen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturregelung, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

In einer industriellen Umgebung würde die Produktion dieser Verbindung wahrscheinlich Folgendes beinhalten:

Großreaktoren: Um die mehrstufige Synthese zu bewältigen.

Reinigungstechniken: Wie Kristallisation, Destillation oder Chromatographie, um das gewünschte Produkt zu isolieren.

Qualitätskontrolle: Sicherstellen, dass die Verbindung die für ihren vorgesehenen Verwendungszweck erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Hydroxymethyl)-6-(4-Hydroxy-2-methylphenoxy)oxan-3,4,5-triol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Thionylchlorid für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole ergeben könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, durch den 2-(Hydroxymethyl)-6-(4-Hydroxy-2-methylphenoxy)oxan-3,4,5-triol seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Wege könnten Folgendes umfassen:

Enzyminhibition: Bindung an aktive Zentren von Enzymen.

Rezeptorwechselwirkung: Modulation der Rezeptoraktivität in biologischen Systemen.

Wirkmechanismus

The mechanism by which 2-(Hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:

Enzyme Inhibition: Binding to active sites of enzymes.

Receptor Interaction: Modulating receptor activity in biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Hydroxymethyl)-6-(4-Hydroxyphenoxy)oxan-3,4,5-triol

- 2-(Hydroxymethyl)-6-(4-Methylphenoxy)oxan-3,4,5-triol

Einzigartigkeit

2-(Hydroxymethyl)-6-(4-Hydroxy-2-methylphenoxy)oxan-3,4,5-triol ist einzigartig aufgrund der spezifischen Anordnung von Hydroxyl- und Methylgruppen, die seine Reaktivität und biologische Aktivität beeinflussen können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.